
THP-PEG8-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
THP-PEG8-Boc is a polyethylene glycol-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of these PROTAC molecules, which have significant potential in targeted therapy and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The reaction typically occurs under mild conditions to preserve the integrity of the PEG chain and the functional groups.
Industrial Production Methods
Industrial production of THP-PEG8-Boc follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is then purified using techniques such as chromatography to remove any impurities.
化学反应分析
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group in THP-PEG8-Boc is a widely used protecting group for amines, and its removal is central to the compound’s reactivity. Deprotection typically occurs under acidic conditions, though alternative methods like thermal deprotection have been explored.
Acidic Deprotection
The Boc group is highly sensitive to acids, with common reagents including trifluoroacetic acid (TFA) , hydrochloric acid (HCl) , or acetic acid in solvents like dichloromethane (DCM) or 1,4-dioxane . The reaction mechanism involves protonation of the carbonyl oxygen, cleavage of the carbamate bond, and release of carbon dioxide (CO2) and the tert-butyl cation (t-Bu+) .
Key Features :
-
Conditions : Mild acids (e.g., TFA) at room temperature or slightly elevated temperatures.
-
Byproducts : Generation of t-Bu+, which can alkylate nucleophilic sites (e.g., amidines, thiols) in the molecule, leading to undesired byproducts .
-
Scavengers : Thiols (e.g., cysteine) or amines (e.g., imidazole) are often added to neutralize t-Bu+ and mitigate side reactions .
Thermal Deprotection
Recent studies demonstrate that Boc deprotection can occur thermally without acidic catalysts. For example, continuous-flow thermolytic deprotection at 150–240°C in polar protic solvents like trifluoroethanol (TFE) or methanol achieves high yields (e.g., 98% for heteroaryl amines) .
Key Features :
-
Conditions : Elevated temperatures (150–240°C) in solvents like TFE or methanol.
-
Selectivity : Deprotection efficiency depends on the amine’s basicity, with heteroaryl > aryl > alkyl amines .
-
Advantages : Avoids acidic byproducts and enables orthogonal deprotection in complex systems .
Reaction Conditions and Solvent Effects
The choice of solvent significantly influences deprotection efficiency.
Solvent | Temperature (°C) | Residence Time | Yield |
---|---|---|---|
TFE | 150 | 30–60 min | 98% |
Methanol | 150 | 30–60 min | 93–99% |
THF | 200+ | 30–60 min | 47% |
Toluene | 200+ | 30–60 min | 0% |
Insights :
-
Polar protic solvents (e.g., TFE, MeOH) enhance deprotection rates due to their acidity and ability to stabilize intermediates .
-
Nonpolar solvents (e.g., toluene) show poor efficiency, requiring extreme temperatures for comparable yields .
Alkylation by t-Bu+\text{t-Bu}^+t-Bu+
The tert-butyl cation generated during deprotection can react with nucleophilic groups (e.g., thiols, electron-rich aromatics), forming alkylated byproducts. This is particularly problematic in late-stage syntheses due to genotoxicity concerns .
Mitigation Strategies :
-
Scavengers : Add thiol-containing reagents (e.g., cysteine) or amines (e.g., imidazole) to trap t-Bu+ .
-
Early-Stage Deprotection : Perform deprotection early in the synthesis to avoid contamination of the final product .
CO₂ Evolution
Deprotection releases CO2, which can complicate process control in flow systems. Real-time monitoring (e.g., FlowIR) helps optimize reaction times and mitigate overpressurization .
Comparative Analysis of Deprotection Methods
Method | Advantages | Limitations |
---|---|---|
Acidic Deprotection | Fast, widely compatible with organic solvents | Risk of alkylation, solvent waste |
Thermal Deprotection | No acidic byproducts, orthogonal selectivity | Requires high temperatures, solvent-dependent |
Structural Considerations
The polyethylene glycol (PEG) chain in this compound enhances solubility and reduces immunogenicity, while the tetrahydropyran (THP) group provides steric bulk and potential sites for further modification (e.g., oxidation to aldehydes).
科学研究应用
Development of PROTACs
Mechanism of Action:
- PROTACs leverage the bifunctional nature of THP-PEG8-Boc to bind both target proteins and E3 ubiquitin ligases, promoting the ubiquitination and subsequent degradation of specific proteins within cells. This mechanism allows for precise modulation of protein levels, making it a powerful tool in drug discovery and therapeutic development, particularly in oncology and neurodegenerative diseases .
Case Studies:
- Targeted Protein Degradation: Research has demonstrated that PROTACs synthesized with this compound can effectively degrade oncogenic proteins, leading to reduced tumor growth in preclinical models. For instance, studies have shown successful degradation of proteins involved in cancer cell proliferation.
- Neurodegenerative Diseases: PROTACs utilizing this compound have been explored for their potential in treating neurodegenerative diseases by targeting misfolded proteins associated with conditions like Alzheimer’s disease .
Bioconjugation Applications
Protein Modification:
- This compound serves as a versatile linker for bioconjugation, enhancing the solubility and stability of therapeutic proteins and peptides. The incorporation of PEG chains reduces immunogenicity and prolongs circulation time in biological systems .
Applications in Drug Delivery:
- The use of this compound in drug delivery systems has been shown to improve pharmacokinetics by enhancing the solubility of hydrophobic drugs and facilitating their targeted delivery to specific tissues or cells .
Comparative Data Table
Application Area | Description | Key Benefits |
---|---|---|
PROTAC Development | Linker for targeted protein degradation | Precision in modulating protein levels |
Bioconjugation | Enhances solubility and stability of biomolecules | Reduced immunogenicity, improved pharmacokinetics |
Drug Delivery | Facilitates targeted delivery of therapeutic agents | Enhanced solubility, prolonged circulation time |
作用机制
THP-PEG8-Boc functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. This brings the target protein and the ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
相似化合物的比较
Similar Compounds
THP-PEG8-THP: Another polyethylene glycol-based PROTAC linker with similar properties.
MS-PEG8-THP: A polyethylene glycol-based linker with a methanesulfonate group
Uniqueness
THP-PEG8-Boc is unique due to its Boc protecting group, which allows for selective deprotection and functionalization. This makes it highly versatile in the synthesis of PROTAC molecules and other applications.
生物活性
THP-PEG8-Boc is a synthetic compound utilized primarily as a linker in the development of PROTACs (Proteolysis Targeting Chimeras). This compound plays a significant role in targeted protein degradation, which is an emerging therapeutic strategy in drug development. The biological activity of this compound is essential for understanding its applications in various biomedical fields, including cancer therapy and immunology.
Chemical Structure and Properties
This compound is characterized by its polyethylene glycol (PEG) moiety, which enhances solubility and biocompatibility. The Boc (tert-butyloxycarbonyl) group serves as a protective group that can be removed under specific conditions to activate the compound for further reactions.
Property | Value |
---|---|
Molecular Formula | C₃₅H₄₈O₉ |
Molecular Weight | 612.75 g/mol |
CAS Number | 1144113-16-5 |
Linker Type | Non-cleavable PEG linker |
This compound functions as a linker that connects a ligand (such as an antibody or small molecule) to a target protein. This connection facilitates the recruitment of E3 ligases, which are crucial for ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism allows for selective targeting of disease-related proteins, making it a powerful tool in therapeutic development.
1. Cellular Uptake and Distribution
Studies have shown that this compound enhances cellular uptake due to the hydrophilic nature of the PEG component. This property allows for improved distribution within tissues, facilitating the delivery of therapeutic agents to target sites.
2. Anti-Cancer Activity
Research indicates that PROTACs utilizing this compound can effectively degrade oncogenic proteins, leading to reduced tumor growth in various cancer models. For instance, a study demonstrated that this compound-based PROTACs targeting BRD4 resulted in significant apoptosis in cancer cells while sparing normal cells .
3. Immunological Applications
This compound has been investigated for its potential in immunotherapy. By linking antibodies to E3 ligases through this PEG-based linker, researchers have observed enhanced immune responses against tumor cells, indicating its utility in cancer immunotherapy strategies .
Case Study 1: Targeting BRD4
In a controlled experiment, this compound was used to create a PROTAC that targeted the BRD4 protein in leukemia cells. The results showed a dose-dependent decrease in BRD4 levels and subsequent cell death, suggesting effective protein degradation capabilities.
Case Study 2: Enhancing Antibody Efficacy
Another study focused on using this compound to improve the efficacy of monoclonal antibodies against HER2-positive breast cancer. The conjugation led to enhanced antibody-dependent cellular cytotoxicity (ADCC), demonstrating the potential of this linker in therapeutic antibody design .
属性
分子式 |
C26H50O11 |
---|---|
分子量 |
538.7 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H50O11/c1-26(2,3)37-24(27)7-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-36-25-6-4-5-8-35-25/h25H,4-23H2,1-3H3 |
InChI 键 |
UQHLKJIOXBUPCQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。